N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-14-7-6-11(10-15(14)23-2)8-9-20-17(21)16-12(18)4-3-5-13(16)19/h3-7,10H,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXZZLVAQVNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 3,4-dimethoxyphenylethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms on the benzamide ring serve as electrophilic centers, enabling nucleophilic aromatic substitution (NAS). This reactivity is influenced by the electron-withdrawing nature of the amide group and steric effects from substituents.
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Key Insight : Steric hindrance from the ethyl linker slows substitution at the ortho-fluorine positions, favoring para-directed reactivity in some cases .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
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Mechanistic Note : Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acidic conditions protonate the amide oxygen, facilitating cleavage .
Oxidation
The ethyl chain attached to the dimethoxyphenyl group undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 3 h | 3,4-Dimethoxybenzaldehyde derivative | 52% | |
| CrO₃ | Acetic acid, 50°C, 2 h | Carboxylic acid analog | 68% |
Reduction
The amide group can be reduced to a secondary amine:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, reflux, 8 h | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzylamine | 73% |
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs electrophilic attack to the para position relative to the methoxy groups.
| Reaction | Electrophile | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted at C5 of the aryl ring | Para-dominant | |
| Sulfonation | SO₃, H₂SO₄, 60°C | Sulfonic acid derivative | Meta-minor |
Condensation and Coupling Reactions
The compound participates in cross-coupling reactions, leveraging transition-metal catalysts:
| Reaction Type | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug intermediates | |
| Ullmann coupling | CuI, DMF, 120°C | Diarylamine analogs | Polymer precursors |
Photochemical and Thermal Stability
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Comparisons of Structural Analogs
Key Observations:
Fluorine vs. Hydroxyl Groups : Fluorination (as in the target compound) improves metabolic stability and membrane permeability compared to hydroxylated analogs like Rip-F or THHEB. However, hydroxyl groups confer potent antioxidant activity via radical scavenging, as seen in THHEB .
Side Chain Modifications : The 3,4-dimethoxyphenethyl side chain in the target compound may enhance binding to aromatic receptors due to methoxy groups’ electron-donating effects. In contrast, THHEB’s 4-hydroxyphenethyl group facilitates hydrogen bonding, critical for antioxidant efficacy .
Agrochemical Potential: The compound from , with dichloro and tetrafluoroethoxy groups, demonstrates that halogenation (F, Cl) is advantageous for pesticidal activity. This supports the hypothesis that the target compound’s 2,6-difluoro substitution could similarly enhance agrochemical properties .
Physical and Crystallographic Properties
- Crystallinity : Fluorinated benzamides, such as the compound in , form stable crystals with defined packing patterns, crucial for formulation in agrochemicals. The target compound’s fluorine atoms likely promote similar crystalline behavior .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core with specific substitutions that enhance its biological activity. The presence of the difluorobenzene moiety and the methoxy groups on the phenyl ring contribute to its lipophilicity and interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and immune responses. For instance, certain benzamide derivatives have demonstrated anti-inflammatory properties by modulating cytokine production .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been evaluated for their efficacy against different cancer cell lines .
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains .
- Anti-inflammatory Properties : Research indicates that certain benzamides can reduce inflammation markers in vitro and in vivo models .
Case Studies
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Anticancer Efficacy :
A study conducted on a series of benzamide derivatives revealed that one compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors . -
Anti-inflammatory Activity :
In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation. This was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How are discrepancies in enzyme inhibition IC₅₀ values across studies addressed?
- Standardization : Use of ATP concentration-matched assays (e.g., 10 μM ATP for kinase studies) .
- Control Compounds : Include staurosporine or imatinib as benchmarks to normalize inter-lab variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
